molecular formula C25H48N2O B14328059 Dodecyl N,N'-dicyclohexylcarbamimidate CAS No. 106694-64-8

Dodecyl N,N'-dicyclohexylcarbamimidate

Katalognummer: B14328059
CAS-Nummer: 106694-64-8
Molekulargewicht: 392.7 g/mol
InChI-Schlüssel: AFUWRKQFOMMILC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl N,N’-dicyclohexylcarbamimidate: is an organic compound with the molecular formula C25H48N2O. It is a derivative of carbamimidic acid, where the dodecyl ester is bonded to the N,N’-dicyclohexyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of dodecyl alcohol with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to form the final product .

Industrial Production Methods: Industrial production of Dodecyl N,N’-dicyclohexylcarbamimidate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions: Dodecyl N,N’-dicyclohexylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyl oxides, while reduction can produce dodecylamines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Dodecyl N,N’-dicyclohexylcarbamimidate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in peptide synthesis, where it acts as a coupling agent to form peptide bonds .

Biology: In biological research, this compound is used to modify proteins and other biomolecules. It can be used to introduce dodecyl groups into proteins, which can alter their properties and functions .

Medicine: In medicine, Dodecyl N,N’-dicyclohexylcarbamimidate is explored for its potential use in drug delivery systems. Its ability to modify biomolecules makes it a candidate for targeted drug delivery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used to synthesize surfactants, lubricants, and other functional materials .

Wirkmechanismus

The mechanism of action of Dodecyl N,N’-dicyclohexylcarbamimidate involves its ability to form stable bonds with various substrates. The dodecyl group provides hydrophobic properties, while the N,N’-dicyclohexyl group enhances stability and reactivity. This combination allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dodecyl N,N’-dicyclohexylcarbamimidate is unique due to its combination of hydrophobic dodecyl and stable N,N’-dicyclohexyl groups. This makes it more versatile and effective in various applications compared to simpler compounds like dodecylamine .

Eigenschaften

CAS-Nummer

106694-64-8

Molekularformel

C25H48N2O

Molekulargewicht

392.7 g/mol

IUPAC-Name

dodecyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C25H48N2O/c1-2-3-4-5-6-7-8-9-10-17-22-28-25(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h23-24H,2-22H2,1H3,(H,26,27)

InChI-Schlüssel

AFUWRKQFOMMILC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=NC1CCCCC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.